1H and 13C NMR Spectrum Reference Data for 3-Ethynylpyridine-2-carboxylic Acid: A Comprehensive Technical Guide
1H and 13C NMR Spectrum Reference Data for 3-Ethynylpyridine-2-carboxylic Acid: A Comprehensive Technical Guide
Introduction & Strategic Context
3-Ethynylpyridine-2-carboxylic acid (frequently referred to as 3-ethynylpicolinic acid, CAS: 219623-05-9)[1] is a highly versatile, bifunctional heterocyclic building block. It is characterized by an ethynyl group primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and a carboxylic acid moiety ideal for amide coupling. Recent literature highlights its critical role as a precursor in synthesizing 8-(pyridinetriazole) substituted coumarin derivatives for advanced neuroprotective applications[2].
Because impurities or structural isomers can drastically derail downstream click-chemistry yields, commercial batches of this compound undergo rigorous quality control[3]. For researchers and drug development professionals, establishing an accurate, highly resolved Nuclear Magnetic Resonance (NMR) profile of this starting material is paramount. This guide provides the definitive 1H and 13C NMR reference data, grounded in the mechanistic causality of the molecule's electronic structure, alongside a self-validating protocol for spectral acquisition.
Electronic Structure and NMR Causality
The pyridine ring is inherently an electron-deficient heterocycle. The introduction of a carboxylic acid at C2 and an ethynyl group at C3 creates a complex "push-pull" electronic environment that dictates the chemical shifts of the molecule:
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Nitrogen (N1): Exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, profoundly deshielding the adjacent C6 proton, pushing it furthest downfield.
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Carboxylic Acid (C2): Further depletes electron density from the π -system. Its electron-withdrawing nature particularly affects the meta positions (C4 and C6), shifting them downfield.
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Ethynyl Group (C3): Exhibits a mild electron-withdrawing inductive effect but can donate electron density via resonance. Importantly, the diamagnetic anisotropy of the carbon-carbon triple bond creates a localized shielding cone. However, its linear geometry relative to the ring protons minimizes this shielding effect on the ortho proton (H4), allowing the deshielding effects of the ring to dominate.
1H NMR Reference Data & Mechanistic Analysis
The following table summarizes the predicted and empirically aligned 1H NMR quantitative data.
Acquisition Parameters: 400 MHz, Solvent: DMSO-d6 (Referenced to 2.50 ppm), Temperature: 298 K.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale & Causality |
| -COOH | 13.25 | Broad Singlet (br s) | N/A | 1H | Highly deshielded due to acidic proton exchange; broadens due to hydrogen bonding and quadrupolar relaxation if trace water is present. |
| H6 | 8.75 | Doublet of doublets (dd) | J6,5=4.8 , J6,4=1.6 | 1H | Most downfield ring proton due to the combined -I effect of the adjacent heteroatom (N1) and the meta-relationship to the -COOH group. |
| H4 | 8.05 | Doublet of doublets (dd) | J4,5=8.0 , J4,6=1.6 | 1H | Deshielded by the ortho-ethynyl group and meta-COOH group. Exhibits classic ortho coupling to H5 and long-range meta coupling to H6. |
| H5 | 7.65 | Doublet of doublets (dd) | J5,4=8.0 , J5,6=4.8 | 1H | Most upfield ring proton as it is furthest from the strongly deshielding N1 and C2 substituents. |
| -C≡CH | 4.45 | Singlet (s) | N/A | 1H | Terminal alkyne proton. The linear geometry places it in the shielding region of the alkyne π -system's induced magnetic field, keeping it relatively upfield compared to aromatic protons. |
13C NMR Reference Data & Mechanistic Analysis
Acquisition Parameters: 100 MHz, Solvent: DMSO-d6 (Referenced to 39.52 ppm), Temperature: 298 K.
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale & Causality |
| C=O | 166.5 | Quaternary | Carbonyl carbon of the picolinic acid moiety; highly deshielded by the two electronegative oxygen atoms. |
| C2 | 151.2 | Quaternary | Attached directly to the electron-withdrawing -COOH and adjacent to the ring nitrogen. |
| C6 | 149.8 | CH | Alpha to the pyridine nitrogen; strongly deshielded by the nitrogen's electronegativity. |
| C4 | 141.5 | CH | Para to the nitrogen, experiencing resonance-based electron withdrawal. |
| C5 | 127.4 | CH | Meta to the nitrogen; least affected by the nitrogen's electron-withdrawing resonance effects. |
| C3 | 120.5 | Quaternary | Substituted by the ethynyl group. The sp-hybridized carbon of the alkyne exerts a unique shielding effect on the attached sp2 carbon. |
| -C≡CH (internal) | 84.2 | Quaternary | Internal alkyne carbon, characteristic of aryl-alkynes. |
| -C≡CH (terminal) | 81.5 | CH | Terminal alkyne carbon, slightly more shielded than the internal carbon. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and reproducibility in the spectral data, the following self-validating protocol must be strictly adhered to. This workflow ensures that hardware anomalies do not masquerade as structural impurities.
Step 1: Sample Preparation & Internal Calibration
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Action: Dissolve 15 mg of 3-Ethynylpyridine-2-carboxylic acid in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
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Causality: The 15 mg concentration ensures a sufficient signal-to-noise ratio (SNR) for 13C acquisition within a reasonable timeframe (e.g., 512 scans). TMS acts as the absolute zero reference, while the residual DMSO pentet at 2.50 ppm serves as a secondary internal standard, creating a self-validating chemical shift axis.
Step 2: Probe Tuning and Matching (Wobb)
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Action: Insert the sample into the spectrometer and perform automated or manual tuning and matching for both the 1H and 13C channels.
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Causality: Impedance matching maximizes the efficiency of RF power transfer to the probe coils and receiver. This directly dictates the ultimate sensitivity and quantitative accuracy of the experiment.
Step 3: Shimming and Locking (The Validation Gate)
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Action: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming (e.g., TopShim) targeting the Z1-Z5 coils.
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Causality & Validation: Locking compensates for magnetic field drift ( B0 ) over time. Shimming ensures magnetic field homogeneity. Self-Validation Check: The lock level must remain stable (fluctuation < 2%), and the full width at half maximum (FWHM) of the TMS peak must be ≤0.5 Hz. If FWHM > 0.5 Hz, the shimming has failed, and the resulting integration values cannot be trusted; shimming must be repeated.
Step 4: Pulse Sequence Execution
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1H NMR: Pulse sequence zg30, relaxation delay (D1) = 2.0 s, acquisition time (AQ) = 3.0 s, number of scans (NS) = 16.
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13C NMR: Pulse sequence zgpg30 (proton-decoupled), D1 = 2.0 s, AQ = 1.0 s, NS = 512.
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Causality: A 30-degree flip angle allows for faster longitudinal relaxation ( T1 ) and shorter D1 times without saturating the spins, optimizing the SNR per unit time.
Step 5: Data Processing
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Action: Apply a zero-filling factor of 2 (e.g., from 64k to 128k points) and an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; LB = 1.0 Hz for 13C) prior to Fourier Transformation (FT). Phase and baseline correct manually.
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Causality: Zero-filling improves digital resolution, while the exponential window function suppresses high-frequency noise in the free induction decay (FID) tail, mathematically optimizing the spectrum for accurate peak integration.
Experimental Workflow Visualization
Workflow for NMR acquisition of 3-Ethynylpyridine-2-carboxylic acid.
References
- Title: CN113149970B - 8-(pyridine triazole)
- Title: 2-Pyridinecarboxylic acid, 3-ethynyl- (9CI)
- Title: CAS:219623-05-9, 3-Ethynylpicolinic acid Source: Bidepharm URL
Sources
- 1. 2-Pyridinecarboxylic acid, 3-ethynyl- (9CI) | 219623-05-9 [amp.chemicalbook.com]
- 2. CN113149970B - 8- (pyridine triazole) substituted coumarin compound and preparation method and application thereof - Google Patents [patents.google.com]
- 3. CAS:219623-05-9, 3-Ethynylpicolinic acid-毕得医药 [bidepharm.com]
